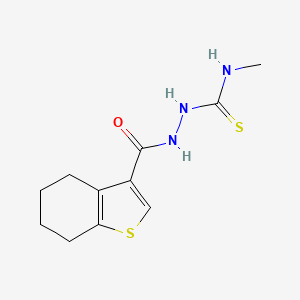![molecular formula C14H18N4O3 B5977259 {5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester](/img/structure/B5977259.png)
{5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester typically involves a multi-step process. The starting materials often include 3-methoxyaniline and ethyl bromoacetate, which undergo a series of reactions including nucleophilic substitution, cyclization, and esterification. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve optimizing reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
{5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- {5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid methyl ester
- {5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid propyl ester
Uniqueness
{5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the ethyl ester group may enhance its ability to penetrate biological membranes, making it a more effective compound in certain applications compared to its methyl or propyl counterparts.
Properties
IUPAC Name |
ethyl 2-[5-[(3-methoxyanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-21-14(19)8-12-16-13(18-17-12)9-15-10-5-4-6-11(7-10)20-2/h4-7,15H,3,8-9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYFSVWVBVUYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CNC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B5977177.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-1-(2-furylmethyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B5977186.png)
![3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5977191.png)
![(1,4-dioxan-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5977201.png)
![ethyl 3-(2-methoxyethyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5977213.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5977218.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5977226.png)
![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5977233.png)

![(E)-2-methyl-1-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]but-2-en-1-one](/img/structure/B5977243.png)
![2-[4-(2-methoxybenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977248.png)
![N-[2-(benzotriazol-1-yl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5977256.png)
![1-(4-chlorophenyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B5977275.png)
![N'-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-6-methylimidazo[2,1-B][1,3]thiazole-5-carbohydrazide](/img/structure/B5977277.png)
